molecular formula C₃₉H₄₉N₅O₅S₂ B1140958 N-Biotinyl-N'-(N-Boc-S-trityl)cysteinyl Ethylenediamine CAS No. 508234-94-4

N-Biotinyl-N'-(N-Boc-S-trityl)cysteinyl Ethylenediamine

Cat. No.: B1140958
CAS No.: 508234-94-4
M. Wt: 731.97
InChI Key:
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Description

N-Biotinyl-N’-(N-Boc-S-trityl)cysteinyl Ethylenediamine: is a complex organic compound that combines biotin, a vitamin essential for various metabolic processes, with a cysteine derivative and ethylenediamine. This compound is often used in biochemical research due to its unique properties, which allow it to interact with various biological molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Biotinyl-N’-(N-Boc-S-trityl)cysteinyl Ethylenediamine typically involves multiple steps:

    Protection of Cysteine: The cysteine moiety is protected using a trityl group to prevent unwanted reactions at the thiol group.

    Biotinylation: Biotin is attached to the protected cysteine through an amide bond formation.

    Boc Protection: The amino groups of ethylenediamine are protected using a Boc (tert-butoxycarbonyl) group.

    Coupling Reaction: The biotinylated cysteine and Boc-protected ethylenediamine are coupled together using a suitable coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve automated synthesis equipment and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thiol group in the cysteine moiety can undergo oxidation to form disulfides.

    Reduction: The disulfide bonds can be reduced back to thiols using reducing agents like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).

    Substitution: The protected groups (trityl and Boc) can be removed under acidic conditions to yield the free amine and thiol groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: DTT or TCEP in aqueous buffers.

    Deprotection: Trifluoroacetic acid (TFA) for Boc removal and mild acids for trityl group removal.

Major Products:

    Oxidation: Disulfide-linked dimers.

    Reduction: Free thiol groups.

    Deprotection: Free amine and thiol groups.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex molecules. Biology: Employed in the study of protein interactions due to its biotin moiety, which can bind to streptavidin with high affinity. Medicine: Industry: Utilized in the development of biosensors and other analytical tools.

Mechanism of Action

The compound exerts its effects primarily through the biotin moiety, which binds to streptavidin or avidin with high affinity. This interaction is often used in various biochemical assays to immobilize or detect proteins and other biomolecules. The cysteine and ethylenediamine components can also interact with other molecules, providing additional functionality.

Comparison with Similar Compounds

  • N-Biotinyl-N’-(N-Boc-cysteinyl) Ethylenediamine
  • N-Biotinyl-N’-(N-Boc-S-methyl)cysteinyl Ethylenediamine

Uniqueness: N-Biotinyl-N’-(N-Boc-S-trityl)cysteinyl Ethylenediamine is unique due to the presence of the trityl group, which provides additional protection and stability to the thiol group in cysteine. This makes it particularly useful in applications where the thiol group needs to be protected until a specific point in the synthesis or assay.

Properties

IUPAC Name

tert-butyl N-[(2R)-1-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethylamino]-1-oxo-3-tritylsulfanylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H49N5O5S2/c1-38(2,3)49-37(48)43-31(35(46)41-24-23-40-33(45)22-14-13-21-32-34-30(25-50-32)42-36(47)44-34)26-51-39(27-15-7-4-8-16-27,28-17-9-5-10-18-28)29-19-11-6-12-20-29/h4-12,15-20,30-32,34H,13-14,21-26H2,1-3H3,(H,40,45)(H,41,46)(H,43,48)(H2,42,44,47)/t30-,31-,32-,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCRGAOYSJBHNS-SUGCFTRWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCCNC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H49N5O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

732.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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